molecular formula C8H12N2O B8812767 3-(2-Aminoethoxy)aniline CAS No. 62877-07-0

3-(2-Aminoethoxy)aniline

Cat. No. B8812767
Key on ui cas rn: 62877-07-0
M. Wt: 152.19 g/mol
InChI Key: YPGQXEIGCHGJNH-UHFFFAOYSA-N
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Patent
US04011324

Procedure details

A mixture of 3-aminophenoxyacetamide (10.0 g., 0.05 M), lithium aluminum hydride (6.8 g., 0.18 M) and ether (250 ml.) is refluxed under dry nitrogen for four days. It is then cooled to room temperature and water slowly added to decompose unreacted hydride. The precipitated salts are removed by filtration and the filtrate concentrated to an oil under reduced pressure. The crude oil is chromatographed on silica gel using 20% methanol/ethyl acetate as eluting agent. Concentration of appropriate fractions affords 4.83 g. (53%) of product as an oil. It is used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[O:5][CH2:6][C:7]([NH2:9])=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].CCOCC.[H-]>O>[NH2:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[O:5][CH2:6][CH2:7][NH2:9] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1C=C(OCC(=O)N)C=CC1
Name
Quantity
6.8 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
250 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]
Step Three
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed under dry nitrogen for four days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
The precipitated salts are removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to an oil under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude oil is chromatographed on silica gel using 20% methanol/ethyl acetate
WASH
Type
WASH
Details
as eluting agent
CUSTOM
Type
CUSTOM
Details
Concentration of appropriate fractions affords 4.83 g
CUSTOM
Type
CUSTOM
Details
It is used without further purification

Outcomes

Product
Name
Type
Smiles
NC=1C=C(OCCN)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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